2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ropocamptide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of ropocamptide follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification of the synthesized peptide is achieved through techniques such as high-performance liquid chromatography, ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ropocamptide undergoes various chemical reactions, including:
Oxidation: Ropocamptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues, restoring the peptide’s original structure.
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used for reduction reactions.
Substitution: Various reagents, including amino acid derivatives and coupling agents, are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide is a major product formed during oxidation reactions.
Reduction: The original peptide structure is restored during reduction reactions.
Substitution: Modified peptides with altered properties are formed during substitution reactions.
Scientific Research Applications
Ropocamptide has a wide range of scientific research applications, including:
Chemistry: Ropocamptide is used as a model peptide for studying peptide synthesis, modification, and structure-activity relationships.
Biology: Ropocamptide plays a significant role in wound healing research, particularly in understanding the mechanisms of cell migration, proliferation, and differentiation.
Medicine: Ropocamptide is being investigated for its therapeutic potential in treating chronic wounds, such as venous leg ulcers and diabetic foot ulcers.
Mechanism of Action
Ropocamptide exerts its effects by stimulating various cell types involved in the wound healing process. It promotes the migration, proliferation, and differentiation of keratinocytes, fibroblasts, and endothelial cells, which are essential for wound closure. Ropocamptide also enhances angiogenesis, the formation of new blood vessels, by stimulating endothelial cells. The peptide interacts with specific receptors and signaling pathways, including the cyclic adenosine monophosphate pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Ensereptide: Another peptide developed by Promore Pharma, ensereptide, is aimed at inhibiting scarring and promoting wound healing.
Human Cathelicidin Antimicrobial Peptide: The natural precursor of ropocamptide, this peptide plays a similar role in wound healing and antimicrobial defense.
Uniqueness of Ropocamptide
Ropocamptide’s uniqueness lies in its synthetic nature and its specific design to mimic the natural human cathelicidin antimicrobial peptide. Its ability to stimulate various cell types and enhance angiogenesis makes it a promising candidate for treating chronic wounds. Additionally, ropocamptide’s clinical trial results have demonstrated its efficacy in accelerating wound healing, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-N-[2-(2-aminoanilino)ethyl]benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,17-18H,9-10,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPNMXFQUZHBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537925 |
Source
|
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16825-43-7 |
Source
|
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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